(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-20-17-15(9-12-24-17)18(23)21(13)11-10-19-16(22)8-7-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,19,22)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIJNTMEKMYISA-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide typically involves multiple steps. One common approach is the palladium-catalyzed direct alkenylation of 2-methyl-4-oxothieno[2,3-d]pyrimidine derivatives. This method utilizes palladium as a catalyst and oxygen as the terminal oxidant to achieve the desired alkenylation . The reaction conditions often include the use of specific solvents and temperature control to ensure optimal yields.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s structural features suggest potential therapeutic applications, such as the development of new drugs or inhibitors for specific biological targets.
Industry: In industrial settings, the compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound’s thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific context of its application, such as its use as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone Derivatives
The thieno[2,3-d]pyrimidinone core is shared with N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (). However, the latter incorporates a pyrido ring and acetamide group, resulting in distinct physicochemical properties. For example:
Acrylamide Derivatives
The acrylamide group is shared with (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (Compound 4412, ). Key differences include:
- Substituents: Compound 4412 features a pyridinyl group and methoxyphenyl acrylamide, whereas the target compound substitutes these with a phenyl group and thienopyrimidinone core.
Pharmacological and Physicochemical Properties
Bioavailability and Stability
Crystalline Forms of N-(3-(2-(4-(4-Methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide () highlight the importance of crystalline forms in drug development. While the target compound’s crystallinity is undocumented, demonstrates that thienopyrimidine acrylamides can achieve stable polymorphs for enhanced formulation .
Binding Affinity
The phenylacrylamide group in the target compound may mimic tyrosine residues in kinase inhibitors, similar to Compound 4512 (), which has a p-tolyl group for hydrophobic interactions .
Q & A
Q. Key Considerations :
- Purity of intermediates (monitored via TLC/HPLC).
- Stereochemical control (Z-configuration) requires careful selection of reaction solvents and catalysts .
Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structural integrity?
Basic Research Question
- Spectroscopy :
- Crystallography :
How can researchers resolve contradictions between computational bioactivity predictions and experimental results?
Advanced Research Question
- Hypothesis 1 : Computational models may overlook solvation effects or stereochemical preferences. Validate with free-energy perturbation (FEP) simulations or explicit solvent MD simulations .
- Hypothesis 2 : Impurities or degradation products may skew bioassay results. Use HPLC-MS to verify compound stability under assay conditions .
- Case Study : reports discrepancies in antimicrobial activity between predicted and observed results. Cross-validation with analogs (e.g., oxadiazole derivatives in ) identified electron-withdrawing groups as key activity modulators .
What strategies optimize pharmacokinetic properties without compromising pharmacological efficacy?
Advanced Research Question
- Structural Modifications :
- Solubility : Introduce polar groups (e.g., sulfonyl or hydroxyl) on the phenyl ring while monitoring LogP via HPLC .
- Metabolic Stability : Replace labile esters with amides (e.g., ’s chloro-methoxy modifications reduce CYP450-mediated oxidation) .
- Prodrug Approach : Mask the acrylamide NH as a tert-butyl carbamate, improving oral bioavailability while enabling enzymatic cleavage in vivo .
How to design a robust structure-activity relationship (SAR) study for derivatives?
Advanced Research Question
- Variable Regions :
- Biological Assays :
What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
Basic Research Question
- In Vitro :
- In Vivo :
- Xenograft Models : Nude mice implanted with HT-29 (colon cancer) to assess tumor growth inhibition .
- PK/PD Studies : Monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
Table 1. Comparison of Structurally Similar Compounds
| Compound (Source) | Core Structure | Key Modifications | Biological Activity |
|---|---|---|---|
| Target Compound | Thienopyrimidine + acrylamide | Z-configuration, ethyl linker | Under investigation |
| Analog A () | Thienopyrimidine + oxadiazole | Oxadiazole at C-6 | Antimicrobial (MIC: 8 µg/mL) |
| Analog B () | Thienopyrimidine + sulfanyl | Sulfanyl-acetamide group | EGFR inhibition (IC50: 12 nM) |
How to address low reproducibility in synthetic yields across labs?
Advanced Research Question
- Root Cause Analysis :
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
